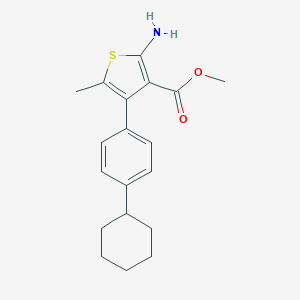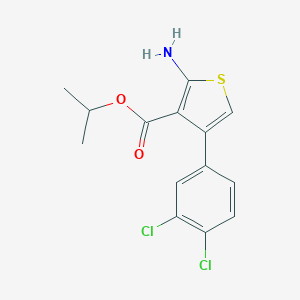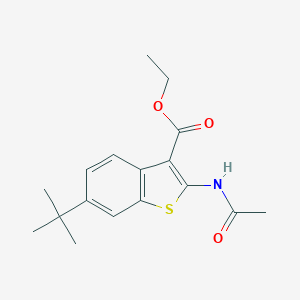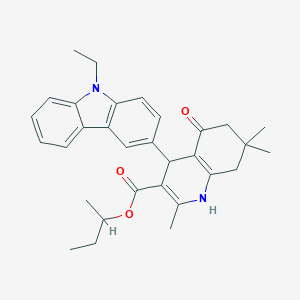
Methyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate” is a chemical compound with the molecular formula C18H21NO2S and a molecular weight of 315.43 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a carboxylate group and an amino group. The thiophene ring is also attached to a cyclohexylphenyl group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 315.43 . Further physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Chemical Synthesis and Reactivity
- The chemistry of related compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones showcases its value as a building block for synthesizing various heterocyclic compounds, indicating a potential area of study for the chemical (Gomaa & Ali, 2020).
Biological Activity and Metabolism
- Related research on the metabolism of aspartylphenylalanine, a different compound, provides insights into the metabolism of similar compounds in living organisms, which could be relevant for understanding the biological applications or interactions of Methyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate (Ranney & Oppermann, 1979).
Food Chemistry and Flavor
- Research into the formation of heterocyclic amines in cooked meats and their implications on health may provide contextual background for the study of similar compounds in food chemistry (Snyderwine, 1994).
- The breakdown pathways of branched aldehydes, which are important flavor compounds in various foods, highlight the significance of understanding the chemical pathways and interactions of complex organic compounds, which could be relevant for this compound in food chemistry (Smit, Engels, & Smit, 2009).
properties
IUPAC Name |
methyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-12-16(17(18(20)23-12)19(21)22-2)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-11,13H,3-7,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEELCXOZKKIIHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443992.png)

![5-(4-bromophenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443995.png)
![3-({[4-(4-Isopropylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B443997.png)


![3-bromo-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B444001.png)


![3-bromo-5-(5-bromo-2-furyl)-N-(2-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444006.png)
![5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444007.png)
![3-({[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B444011.png)
![2-(2-[(2,5-dichlorophenyl)imino]-4-{3-nitrophenyl}-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B444012.png)
![3-[(4-Carboxybenzyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B444014.png)